molecular formula C10H14N2O3 B15258034 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B15258034
M. Wt: 210.23 g/mol
InChI Key: BQYVBUJVRLJWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid ( 1894127-48-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,3-oxazole heterocycle substituted with a carboxylic acid group at the 4-position and a 1-methylpiperidine ring at the 5-position, giving it a distinct molecular architecture of interest in medicinal chemistry. Compounds based on the aryloxazole scaffold, such as this one, have demonstrated significant promise in antiviral research . Specifically, related aryloxazole classes have been identified through phenotypic high-throughput screening as inhibitors of the Hepatitis C Virus (HCV), with studies showing they exhibit a unique mechanism of action by inhibiting viral entry into cells—a different target from existing direct-acting antivirals that focus on viral replication proteins . This makes such compounds valuable as molecular probes for studying viral pathogenesis and as potential starting points for developing novel antiviral agents . Furthermore, the structural features of this compound are analogous to those of various isoxazole and oxazole derivatives, which are recognized privileged structures in drug discovery for their diverse pharmacological profiles . This reagent is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. The product is supplied with specified quality control data. Please refer to the Certificate of Analysis for detailed information on purity and specifications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(1-methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-5-3-2-4-7(12)9-8(10(13)14)11-6-15-9/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

BQYVBUJVRLJWCV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(N=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of 5-(1-methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Source
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid C₁₀H₁₄N₂O₃ 210.23 1-Methylpiperidine, oxazole-carboxylic acid Potential prodrug scaffold; enhanced solubility due to carboxylic acid
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid C₁₈H₂₂N₂O₃ 314.38 4-Isopropylphenyl, methyl-oxazole, piperidine Increased lipophilicity due to aromatic and alkyl groups; possible CNS targeting
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid C₁₁H₉NO₄ 219.19 4-Methoxyphenyl, oxazole-carboxylic acid Electron-rich aromatic system; potential for π-π interactions in drug design
5-Methyl-1,3-oxazole-4-carboxylic acid C₅H₅NO₃ 127.10 Methyl, oxazole-carboxylic acid Simplified structure; used as a building block for complex analogs
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid C₈H₅NO₃S 195.20 Thiophene, oxazole-carboxylic acid Enhanced aromaticity and sulfur-mediated metabolic stability

Key Insights from Structural Comparisons:

Lipophilicity and Solubility :

  • The 1-methylpiperidine group in the target compound increases basicity and solubility in physiological environments compared to purely aromatic analogs like 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid .
  • The 4-isopropylphenyl substituent in introduces significant lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity Trends: Substituents on the oxazole ring critically influence biological activity. For instance, 5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid derivatives exhibit vasoactive effects depending on substituent size and polarity .

Synthetic Utility :

  • Simpler analogs like 5-methyl-1,3-oxazole-4-carboxylic acid serve as intermediates for synthesizing more complex derivatives .
  • Piperidine-containing compounds (e.g., the target and ) are often prioritized in medicinal chemistry for their conformational adaptability and protease resistance .

Research Findings and Pharmacological Implications

  • Prodrug Potential: The carboxylic acid group in the target compound enables esterification or amidation, a strategy used in nipecotic acid prodrugs to improve bioavailability .
  • Receptor Interactions : Piperidine-oxazole hybrids may mimic peptide backbones, making them suitable for targeting G-protein-coupled receptors (GPCRs) or ion channels .
  • Metabolic Stability : Oxazole rings resist oxidative degradation, while methylpiperidine groups may reduce first-pass metabolism compared to unsubstituted piperidines .

Biological Activity

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid, with the CAS number 1083317-86-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₁₄N₂O₃
  • Molecular Weight : 210.23 g/mol
  • Structure : Contains a piperidine moiety and an oxazole ring, which are known for their roles in various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxazole ring is often associated with the inhibition of specific enzymes, which can lead to anti-inflammatory and analgesic effects. For instance, compounds containing oxazole derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes and other inflammatory mediators .
  • Antitumor Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine group may enhance cellular uptake and bioavailability, contributing to its antitumor properties .
  • Neuroprotective Effects : Some derivatives of oxazole compounds have demonstrated neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmacological Effects

The pharmacological profile of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid includes:

  • Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory effects in animal models, potentially useful for treating conditions like arthritis and other inflammatory diseases .
  • Analgesic Effects : The compound may also exhibit analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies .

Case Studies

Several studies have investigated the biological activities of related oxazole compounds:

  • In Vitro Studies : A study evaluated the cytotoxicity of various oxazole derivatives against human cancer cell lines, revealing IC50 values in the low micromolar range. This indicates significant potential for further development as anticancer agents .
  • In Vivo Studies : Research involving animal models has demonstrated that certain oxazole derivatives can reduce inflammation markers and pain responses significantly compared to control groups .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have revealed pathways involving NF-kB signaling inhibition and modulation of apoptotic pathways in cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid and similar compounds:

Biological Activity Effect/Outcome Reference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicPain relief comparable to NSAIDs
CytotoxicityIC50 values in low micromolar range
NeuroprotectionModulation of oxidative stress

Q & A

Q. How can low aqueous solubility be addressed during biological testing?

  • Methodological Answer :
  • Co-Solvents : Use 10% β-cyclodextrin to enhance solubility.
  • Prodrug Synthesis : Convert carboxylic acid to methyl ester (logP reduced by 1.5 units) .

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